molecular formula C26H24BrN5O2S B11997780 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11997780
M. Wt: 550.5 g/mol
InChI Key: CGUUZQVAHWCJNV-MTDXEUNCSA-N
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Description

N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and a triazole ring, which contribute to its diverse chemical properties.

Preparation Methods

The synthesis of N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to condensation reactions under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the bromophenyl group or the presence of other substituents, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C26H24BrN5O2S

Molecular Weight

550.5 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24BrN5O2S/c1-3-34-23-14-12-22(13-15-23)32-25(19-8-5-4-6-9-19)30-31-26(32)35-17-24(33)29-28-18(2)20-10-7-11-21(27)16-20/h4-16H,3,17H2,1-2H3,(H,29,33)/b28-18+

InChI Key

CGUUZQVAHWCJNV-MTDXEUNCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)Br)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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